molecular formula C25H17FN2O6 B3520070 5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid

5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid

Cat. No.: B3520070
M. Wt: 460.4 g/mol
InChI Key: GCPVSCFNRRBSRE-MOSHPQCFSA-N
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Description

5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a trioxo-1,3-diazinan ring, and a phenylmethoxybenzoic acid moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenylhydrazine with ethyl 2-cyanoacetate to form an intermediate, which is then reacted with methyl isocyanate under specific conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

    Hydromethylation: A notable reaction is the hydromethylation of alkenes, which can be catalyzed by specific reagents.

Scientific Research Applications

5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s properties make it valuable in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. It can act as a competitive inhibitor of certain enzymes or receptors, preventing the normal substrate from binding and thereby modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

When compared to similar compounds, 5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid stands out due to its unique combination of functional groups. Similar compounds include:

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but differs in its core structure and biological activity.

    Pyrrole derivatives: These compounds share some structural similarities but have different pharmacological profiles and applications.

Properties

IUPAC Name

5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O6/c26-17-7-9-18(10-8-17)28-23(30)20(22(29)27-25(28)33)13-16-6-11-21(19(12-16)24(31)32)34-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,31,32)(H,27,29,33)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPVSCFNRRBSRE-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid
Reactant of Route 3
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid
Reactant of Route 5
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid

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